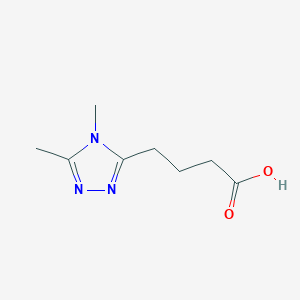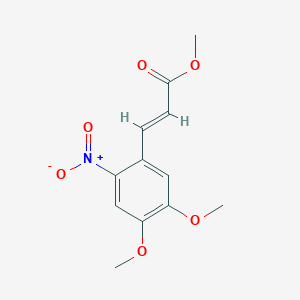
5-(2-Fluoro-6-methoxyphenyl)-1,3,4-thiadiazol-2-amine
Overview
Description
5-(2-Fluoro-6-methoxyphenyl)-1,3,4-thiadiazol-2-amine, also known as FMTA, is a drug molecule with potential applications in scientific research. It is a member of the thiadiazol-2-amine class of compounds, which have been studied extensively for their potential therapeutic effects. FMTA has been shown to have a variety of biochemical and physiological effects, and is being investigated for its potential in the treatment of various diseases.
Scientific Research Applications
5-(2-Fluoro-6-methoxyphenyl)-1,3,4-thiadiazol-2-amine has been studied extensively for its potential applications in scientific research. It has been shown to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and other inflammatory mediators. As a result, 5-(2-Fluoro-6-methoxyphenyl)-1,3,4-thiadiazol-2-amine has been investigated as a potential treatment for various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. In addition, 5-(2-Fluoro-6-methoxyphenyl)-1,3,4-thiadiazol-2-amine has been studied as a potential inhibitor of the enzyme aromatase, which is involved in the production of estrogen. This has led to the investigation of 5-(2-Fluoro-6-methoxyphenyl)-1,3,4-thiadiazol-2-amine as a potential treatment for hormone-dependent cancers, such as breast cancer.
Mechanism of Action
The exact mechanism of action of 5-(2-Fluoro-6-methoxyphenyl)-1,3,4-thiadiazol-2-amine is not yet fully understood. However, it is believed to act by inhibiting the activity of COX-2 and aromatase. In the case of COX-2, 5-(2-Fluoro-6-methoxyphenyl)-1,3,4-thiadiazol-2-amine binds to the enzyme and prevents it from catalyzing the production of prostaglandins and other inflammatory mediators. In the case of aromatase, 5-(2-Fluoro-6-methoxyphenyl)-1,3,4-thiadiazol-2-amine binds to the enzyme and prevents it from catalyzing the production of estrogen.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Fluoro-6-methoxyphenyl)-1,3,4-thiadiazol-2-amine have been studied extensively. In animal models, 5-(2-Fluoro-6-methoxyphenyl)-1,3,4-thiadiazol-2-amine has been shown to reduce inflammation, decrease pain, and reduce the production of prostaglandins and other inflammatory mediators. In addition, 5-(2-Fluoro-6-methoxyphenyl)-1,3,4-thiadiazol-2-amine has been shown to inhibit the production of estrogen in animal models, suggesting that it may have potential applications in the treatment of hormone-dependent cancers.
Advantages and Limitations for Lab Experiments
The use of 5-(2-Fluoro-6-methoxyphenyl)-1,3,4-thiadiazol-2-amine in lab experiments has a number of advantages. It is a relatively inexpensive drug molecule, and it is relatively easy to synthesize. In addition, it has a wide range of potential applications, from the treatment of inflammatory diseases to the treatment of hormone-dependent cancers. However, there are some limitations to using 5-(2-Fluoro-6-methoxyphenyl)-1,3,4-thiadiazol-2-amine in lab experiments. For example, the exact mechanism of action of 5-(2-Fluoro-6-methoxyphenyl)-1,3,4-thiadiazol-2-amine is not yet fully understood, and it is not known whether it has any adverse effects on human health.
Future Directions
There are a number of potential future directions for the use of 5-(2-Fluoro-6-methoxyphenyl)-1,3,4-thiadiazol-2-amine. One potential direction is the development of new synthetic methods for the production of 5-(2-Fluoro-6-methoxyphenyl)-1,3,4-thiadiazol-2-amine. Another potential direction is the investigation of the exact mechanism of action of 5-(2-Fluoro-6-methoxyphenyl)-1,3,4-thiadiazol-2-amine, in order to better understand its potential therapeutic effects. In addition, further research is needed to investigate the potential adverse effects of 5-(2-Fluoro-6-methoxyphenyl)-1,3,4-thiadiazol-2-amine on human health, as well as its potential applications in the treatment of various diseases. Finally, further research is needed to investigate the potential use of 5-(2-Fluoro-6-methoxyphenyl)-1,3,4-thiadiazol-2-amine in the treatment of hormone-dependent cancers.
properties
IUPAC Name |
5-(2-fluoro-6-methoxyphenyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3OS/c1-14-6-4-2-3-5(10)7(6)8-12-13-9(11)15-8/h2-4H,1H3,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGXZUGGNZYURQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)F)C2=NN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-{3-[(2-Chlorophenyl)methoxy]phenyl}acetic acid](/img/structure/B1463486.png)
![2-(Tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole-8-carboxylic acid](/img/structure/B1463487.png)


![5,7-dimethyl-1H,2H,4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-2-one](/img/structure/B1463491.png)
![2-chloro-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide hydrochloride](/img/structure/B1463493.png)
![4-Chloro-1-(phenylsulfonyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1463495.png)
![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepin-3-ylmethanol](/img/structure/B1463499.png)
